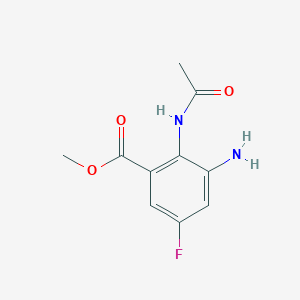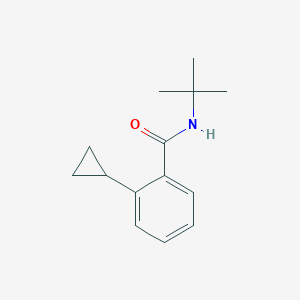![molecular formula C20H23N3O5S B15171630 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinone core, an amino group, and a biphenyl moiety with methoxy and methylsulfonyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl moiety, which is then functionalized with methoxy and methylsulfonyl groups. The pyrimidinone core is synthesized separately and then coupled with the biphenyl derivative under specific conditions to form the final compound. Common reagents used in these reactions include halogenated biphenyls, methoxy and methylsulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of reactive groups such as the amino and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: Its potential biological activity suggests applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: In materials science, the compound’s structural features could be leveraged to develop new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The amino group and biphenyl moiety suggest potential binding to enzymes or receptors, modulating their activity. The methoxy and methylsulfonyl groups could influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: This compound shares some structural similarities, particularly the presence of nitrogen-containing heterocycles.
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Another compound with a complex structure and potential biological activity.
Uniqueness
What sets 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- apart is its combination of functional groups and structural features, which confer unique reactivity and potential applications. The presence of both methoxy and methylsulfonyl groups, along with the biphenyl moiety, provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C20H23N3O5S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
[3-[3-(2-amino-1,4-dimethyl-6-oxo-5H-pyrimidin-4-yl)phenyl]-5-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C20H23N3O5S/c1-20(12-18(24)23(2)19(21)22-20)15-7-5-6-13(8-15)14-9-16(27-3)11-17(10-14)28-29(4,25)26/h5-11H,12H2,1-4H3,(H2,21,22) |
InChI-Schlüssel |
VFQBOSBRMIFSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N(C(=N1)N)C)C2=CC=CC(=C2)C3=CC(=CC(=C3)OS(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)
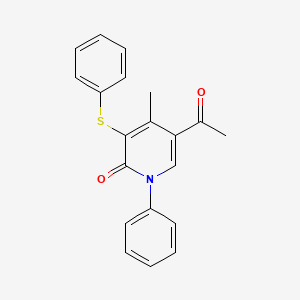
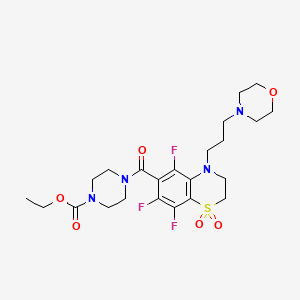
![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)
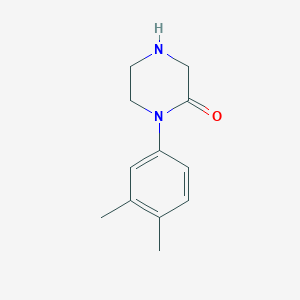
![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)
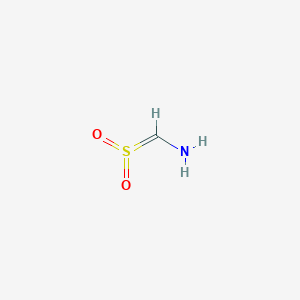
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
